2-Propa-1,2-dienyl-1,3-benzoxazole

Description

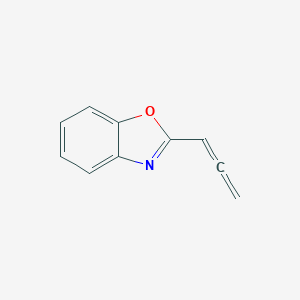

2-Propa-1,2-dienyl-1,3-benzoxazole is a benzoxazole derivative characterized by a propargyl (allenyl) substituent at the 2-position of the benzoxazole core. Benzoxazoles are heterocyclic compounds featuring a fused benzene and oxazole ring, widely studied for their electronic, optical, and thermal properties. These compounds are pivotal in materials science, particularly in optoelectronics, fluorescent brighteners, and photostable coatings.

Properties

CAS No. |

108071-39-2 |

|---|---|

Molecular Formula |

C10H7NO |

Molecular Weight |

157.17 g/mol |

InChI |

InChI=1S/C10H7NO/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-7H,1H2 |

InChI Key |

GMZAHDYZADFMBU-UHFFFAOYSA-N |

SMILES |

C=C=CC1=NC2=CC=CC=C2O1 |

Canonical SMILES |

C=C=CC1=NC2=CC=CC=C2O1 |

Synonyms |

Benzoxazole, 2-(1,2-propadienyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

27-Phenyl-30-Oxazol-2-Phenyl-1,3-Benzoxazole

| Compound | Substituents | Key Functional Groups |

|---|---|---|

| 2-Propa-1,2-dienyl-1,3-benzoxazole | Propargyl (C≡C-CH₂) | Electron-withdrawing allenyl group |

| 2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole) | Thiophene, tert-butyl | Electron-donating tert-butyl, conjugated thiophene |

| 27-Phenyl-30-Oxazol-2-Phenyl-1,3-Benzoxazole | Phenyl, oxazol | Aromatic phenyl, heterocyclic oxazol |

The propargyl group in this compound likely increases electron density at the benzoxazole core, contrasting with the electron-donating tert-butyl groups in Tinopal®OB CO . The phenyl and oxazol substituents in the 27-Phenyl derivative enhance π-conjugation, critical for electronic transitions in optoelectronic applications .

Thermal and Chemical Stability

Tinopal®OB CO demonstrates superior heat resistance due to its tert-butyl groups and thiophene linkage, making it suitable for industrial coatings . The propargyl substituent in this compound may reduce thermal stability compared to Tinopal but could improve reactivity in synthetic applications.

Preparation Methods

Hypervalent Iodine-Mediated Cyclization

The electrochemical generation of λ³-iodanes (I(III) species) enables oxidative cyclization of ortho-iminophenols to benzoxazoles under mild conditions. In this method, iodoarene 1 is anodically oxidized to iodane 2 () in hexafluoroisopropanol (HFIP), which subsequently reacts with iminophenol substrates (e.g., 7a ) to form benzoxazoles (e.g., 8a ) in yields up to 85%.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | HFIP |

| Temperature | Room temperature |

| Oxidation Potential | 2.2 V vs Ag/AgNO₃ |

| Reaction Time | 10–30 minutes |

This "ex-cell" approach (sequential generation of I(III) followed by substrate addition) avoids premature oxidation of sensitive iminophenols. For 2-propa-1,2-dienyl-1,3-benzoxazole, substitution at the imine nitrogen with a propargyl group could introduce the allene moiety post-cyclization or during imine formation.

One-Pot Sequential Synthesis

Electrochemical methods allow one-pot synthesis by combining anodic oxidation of iodoarenes with in situ imine formation. For example, benzaldehyde and 2-aminophenol condense to form imine 7a , which reacts with pre-generated I(III) species 2 to yield benzoxazole. Adapting this strategy, propargyl aldehydes or ketones could serve as carbonyl components to introduce the allene group during imine synthesis.

Functional Group Compatibility and Substrate Scope

The electrochemical method tolerates diverse functional groups, including alkenes, halogens, and carboxylic acids. Computational studies suggest that electron-deficient substituents accelerate cyclization by lowering the activation energy of the rate-determining reductive elimination step. However, the compatibility of allenes remains untested. Preliminary data for alkene-containing substrates (e.g., 7q ) show no side reactions, suggesting that allenes may be viable if stabilized by conjugation.

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal a concerted reductive elimination pathway () as the most favorable mechanism for benzoxazole formation. The transition state (TS-1 ) involves simultaneous C–O bond formation and iodine reduction, bypassing high-energy intermediates (Figure 1).

This mechanism underscores the importance of HFIP in stabilizing charged intermediates and facilitating proton transfer. For allene-containing substrates, steric and electronic effects at the transition state may require optimized reaction conditions.

Alternative Alkylation Approaches

Q & A

Q. What are the optimal synthetic methodologies for 2-Propa-1,2-dienyl-1,3-benzoxazole derivatives, considering yield and environmental impact?

Methodological Answer: The synthesis of benzoxazole derivatives can be optimized using green chemistry principles. For example:

- Microwave/Ultrasound-Assisted Synthesis : Reduces reaction time (e.g., from 12–24 hours to 1–2 hours) and improves yields (70–90%) by enhancing reaction kinetics via energy-efficient heating .

- Solvent-Free Methods : Eliminates toxic solvents, as demonstrated in the synthesis of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives, achieving yields of 75–85% .

- Single-Step Protocols : Environmentally benign processes (e.g., cyclization of Schiff bases derived from 2-aminophenol) yield air- and light-stable derivatives with 70–80% efficiency .

Key Considerations : Prioritize catalysts like copper nanoparticles or deep eutectic solvents for recyclability and reduced waste .

Q. How can researchers characterize the structural integrity of this compound derivatives post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns on the benzoxazole core. For example, coupling constants in -NMR can distinguish between allenic (C=C=C) and aromatic protons .

- HPLC-PDA/MS : Assess purity (>95%) and detect byproducts, especially in derivatives with sulfonyl or nitrile groups .

- Elemental Analysis : Validate molecular formulas (e.g., CHNO for nitrile-containing derivatives) .

Note : Cross-validate with FT-IR to confirm functional groups like C≡N (2250–2200 cm) or S=O (1350–1150 cm) .

Q. What preliminary biological assays are recommended to assess the bioactivity of benzoxazole derivatives?

Methodological Answer:

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with imidazole or piperazine substituents often show enhanced activity .

- Cytotoxicity Assays : Employ MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values. Note that electron-withdrawing groups (e.g., -NO) may enhance potency .

- Enzyme Inhibition Studies : Target kinases or oxidoreductases using fluorometric assays. For example, benzoxazole-linked benzimidazoles exhibit antihypoxic activity via HIF-1α inhibition .

Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out false positives .

Advanced Research Questions

Q. How can computational tools like DFT or molecular docking be integrated to predict the reactivity or biological interactions of this compound derivatives?

Methodological Answer:

- DFT/TD-DFT Studies : Model excited-state intramolecular proton transfer (ESIPT) in 2-(2-hydroxyphenyl)benzoxazole derivatives to predict fluorescence properties. Optimize geometries at the B3LYP/6-31G(d) level .

- Molecular Docking : Screen derivatives against protein targets (e.g., EGFR or PARP) using AutoDock Vina. Prioritize compounds with binding energies ≤−8.0 kcal/mol and validate via MD simulations .

- ADMET Prediction : Use SwissADME or pkCSM to assess bioavailability, BBB penetration, and CYP450 interactions, which are critical for drug candidates .

Validation : Compare computational results with experimental IC or fluorescence quantum yields to refine models .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzoxazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., -OCH vs. -NO) and correlate with bioactivity. For example, electron-donating groups may enhance antimicrobial but reduce anticancer effects .

- Assay Standardization : Re-evaluate conflicting data under uniform conditions (e.g., pH, temperature, cell line passage number). For instance, discrepancies in IC values may arise from differences in serum concentration .

- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .

Case Study : Derivatives with a piperazine moiety show variable antimicrobial activity due to protonation state differences in assay media .

Q. How do advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) clarify ambiguous structural features in complex benzoxazole derivatives?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded regions (e.g., aromatic protons). For example, NOESY can confirm proximity between allenic protons and adjacent substituents .

- X-ray Crystallography : Determine absolute configuration and bond lengths. A recent study used this to confirm the Z-configuration in (2E)-N-(1,2-benzoxazol-3-yl)propenamide derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Accurately assign molecular ions (e.g., [M+H] with <5 ppm error) for derivatives with isotopic clusters .

Limitation : Crystallography requires high-purity crystals, which may be challenging for hygroscopic or amorphous derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.